![molecular formula C17H17N3OS2 B2603593 2-(Allylsulfanyl)-4-morpholino[1]benzothieno[3,2-d]pyrimidine CAS No. 478029-86-6](/img/structure/B2603593.png)
2-(Allylsulfanyl)-4-morpholino[1]benzothieno[3,2-d]pyrimidine
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Overview
Description
“2-(Allylsulfanyl)-4-morpholino1benzothieno[3,2-d]pyrimidine” is a derivative of benzothieno[3,2-d]pyrimidine . Benzothieno[3,2-d]pyrimidines are known to inhibit the tyrosine kinase activities of the epidermal growth factor receptors (EGFRs), which are used in the treatment of hyperproliferative diseases such as cancer .
Synthesis Analysis
The synthesis of thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom is often based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . An efficient approach was developed for the synthesis of test compounds, where the key isothiocyanate was prepared using di-2-pyridyl thionocarbonate (DPT) in substitution of thiophosgene, a highly toxic agent .Molecular Structure Analysis
The molecular formula of “2-(Allylsulfanyl)-4-morpholino1benzothieno[3,2-d]pyrimidine” is C20H16N2OS2 . The structure-activity relationship of some new anti-inflammatory benzothieno[3,2-d]pyrimidin-4-one sulphonamide thio-derivatives was explored, and it was found that some derivatives exhibit interesting anti-inflammatory properties related to interactions with active sites of COX-2 and are fluorescent .Chemical Reactions Analysis
The title compounds possess diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .Physical And Chemical Properties Analysis
The average mass of “2-(Allylsulfanyl)-4-morpholino1benzothieno[3,2-d]pyrimidine” is 364.484 Da, and its monoisotopic mass is 364.070404 Da . The antipyrine-bearing compound displayed high COX-2 affinity (ΔG = -9.4) and good fluorescent properties (Φ fl = 0.032) .Scientific Research Applications
Anti-Inflammatory Applications
This compound has been studied for its potential as a selective cyclooxygenase-2 inhibitor . It’s part of a class of benzothieno[3,2-d]pyrimidin-4-one sulphonamide thio-derivatives that exhibit anti-inflammatory properties . These derivatives interact with the active sites of COX-2, which is an enzyme involved in inflammation and pain pathways.
Cancer Detection and Imaging
Some derivatives of benzothieno[3,2-d]pyrimidine show promise as fluorescent probes for cancer detection . Their ability to fluoresce can be utilized to identify and track the progression of tumors, particularly those expressing the COX-2 enzyme, which is often upregulated in various cancer types.
Organic Semiconductor Materials
The structural motif of benzothieno[3,2-d]pyrimidine is recognized as a potential candidate for organic semiconductor materials . These materials are crucial for developing organic field-effect transistors (OFETs), which are used in flexible electronics, displays, and solar cells.
Fluorescence Imaging
Due to their strong fluorescence properties, these compounds can be used in fluorescence imaging applications . This could be particularly useful in biological studies where tracking and visualization of certain cells or molecules are required.
Electrical Conductivity
Research has shown that derivatives of benzothieno[3,2-d]pyrimidine can self-assemble into nanostructures with significant electrical conductivity . This property is valuable for the development of nanoelectronic devices and sensors.
Photophysical Properties
The photophysical properties of these compounds, such as absorption and emission characteristics, are of interest for developing new materials for optoelectronic applications . Understanding these properties can lead to advancements in light-emitting diodes (LEDs) and laser technologies.
Mechanism of Action
Target of Action
The primary targets of 2-(Allylsulfanyl)-4-morpholino1Similar compounds, such as derivatives of benzothieno[3,2-d]pyrimidine, have been reported to inhibit cyclooxygenase-2 (cox-2), inducible no synthase (inos), and intercellular adhesion molecule-1 (icam-1) .
Mode of Action
The exact mode of action of 2-(Allylsulfanyl)-4-morpholino1It is plausible that it may interact with its targets in a similar manner to other benzothieno[3,2-d]pyrimidine derivatives, which are known to inhibit the expression of cox-2, inos, and icam-1 .
Biochemical Pathways
The biochemical pathways affected by 2-(Allylsulfanyl)-4-morpholino1Similar compounds have been reported to affect the production of prostaglandins (pge) and interleukin-8 (il-8), which are involved in inflammation and immune response .
Pharmacokinetics
The pharmacokinetic properties of 2-(Allylsulfanyl)-4-morpholino1
Result of Action
The molecular and cellular effects of 2-(Allylsulfanyl)-4-morpholino1Similar compounds have been reported to suppress the production of pge and il-8 in human keratinocytes nctc 2544 exposed to interferon-gamma (ifn-γ) and histamine and monocyte-macrophages j774 cells treated with lipopolysaccharides (lps) .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-(Allylsulfanyl)-4-morpholino1
Future Directions
Some derivatives of benzothieno[3,2-d]pyrimidine could be developed as a novel class of anti-inflammatory agents . Some members of this new class of anti-inflammatory may be promising for fluorescence imaging of cancer cells that express the COX-2 enzyme . Further in vitro and in vivo studies are needed to confirm this hypothesis .
properties
IUPAC Name |
4-(2-prop-2-enylsulfanyl-[1]benzothiolo[3,2-d]pyrimidin-4-yl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS2/c1-2-11-22-17-18-14-12-5-3-4-6-13(12)23-15(14)16(19-17)20-7-9-21-10-8-20/h2-6H,1,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBDYQZCQIMFIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC2=C(C(=N1)N3CCOCC3)SC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Allylsulfanyl)-4-morpholino[1]benzothieno[3,2-d]pyrimidine |
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